2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide
Overview
Description
2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Scientific Research Applications
2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Preparation Methods
The synthesis of 2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide can be compared with other similar compounds such as:
2-methyl-4-nitrophenol: This compound has similar nitro and methyl groups but lacks the furan ring, making it less reactive in certain chemical reactions.
4-methyl-2-nitroaniline: This compound has a similar aromatic structure but lacks the furan ring and carboxamide group, affecting its biological activity.
The uniqueness of this compound lies in its combination of the furan ring, nitro group, and carboxamide group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(4-methyl-2-nitrophenyl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-11(12(7-8)15(17)18)14-13(16)10-5-6-19-9(10)2/h3-7H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMDOZUTCEMRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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